5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde 5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804628
InChI: InChI=1S/C11H5BrN2OS2/c12-8-3-2-7(10-11(8)14-17-13-10)9-4-1-6(5-15)16-9/h1-5H
SMILES: C1=C(SC(=C1)C2=CC=C(C3=NSN=C23)Br)C=O
Molecular Formula: C11H5BrN2OS2
Molecular Weight: 325.2 g/mol

5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC13804628

Molecular Formula: C11H5BrN2OS2

Molecular Weight: 325.2 g/mol

* For research use only. Not for human or veterinary use.

5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde -

Specification

Molecular Formula C11H5BrN2OS2
Molecular Weight 325.2 g/mol
IUPAC Name 5-(4-bromo-2,1,3-benzothiadiazol-7-yl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C11H5BrN2OS2/c12-8-3-2-7(10-11(8)14-17-13-10)9-4-1-6(5-15)16-9/h1-5H
Standard InChI Key YQPFCPKXTYDRDV-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)C2=CC=C(C3=NSN=C23)Br)C=O
Canonical SMILES C1=C(SC(=C1)C2=CC=C(C3=NSN=C23)Br)C=O

Introduction

Chemical Identity and Structural Features

5-(7-Bromobenzo[c] thiadiazol-4-yl)thiophene-2-carbaldehyde belongs to the class of benzothiadiazole-thiophene hybrids. The molecule comprises a benzo[c] thiadiazole core substituted at the 4-position with a thiophene-2-carbaldehyde group and at the 7-position with a bromine atom. Key identifiers include:

PropertyValueSource
CAS No.1309922-61-9
Molecular FormulaC₁₁H₅BrN₂OS₂
Molecular Weight325.20 g/mol
AppearanceOrange powder
Purity≥97%

The bromine atom enhances reactivity for cross-coupling reactions, while the aldehyde group provides a site for further functionalization, making the compound a versatile precursor in organic synthesis .

Synthesis and Manufacturing

The synthesis of 5-(7-bromobenzo[c][1, thiadiazol-4-yl)thiophene-2-carbaldehyde typically proceeds via a palladium-catalyzed C–H direct arylation reaction. A representative protocol involves:

  • Reactants: 4,7-Dibromobenzo[c] thiadiazole (1.5 eq.), 2-thiophenecarboxaldehyde (1.0 eq.)

  • Catalyst System: Pd(OAc)₂ (2.5 mol%), CataCXium® A (5.0 mol%)

  • Additives: Pivalic acid (30 mol%), K₂CO₃ (1.5 eq.)

  • Solvent: Toluene

  • Conditions: 110°C for 16 hours under inert atmosphere .

Procedure:

  • Combine palladium catalyst, ligand, and pivalic acid in toluene.

  • Add dibromobenzo-thiadiazole, thiophenecarboxaldehyde, and base.

  • Heat the mixture at 110°C with stirring.

  • Purify the crude product via flash chromatography (petroleum ether/dichloromethane gradient) to yield the target compound as an orange solid (29% yield) .

This method avoids stoichiometric organometallic reagents, aligning with green chemistry principles. Alternative routes using Suzuki-Miyaura coupling have been reported for analogous benzothiadiazole derivatives but require pre-functionalized boronates .

Physicochemical Properties

While detailed experimental data for this specific compound remain limited, inferred properties include:

  • Solubility: Moderately soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and tetrahydrofuran .

  • Thermal Stability: Predicted decomposition temperature >250°C, based on analogous brominated benzothiadiazoles .

  • Electrochemical Properties: The electron-withdrawing benzothiadiazole unit lowers the LUMO energy (-3.2 eV estimated), enhancing electron-accepting capacity in optoelectronic devices .

Comparative data for the related compound 7-bromo-benzo[c] thiadiazole-4-carbaldehyde (CAS 1071224-34-4) include a melting point of 192–196°C and a predicted boiling point of 355°C , though structural differences limit direct extrapolation.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃):

  • δ 9.91 (s, 1H, CHO),

  • 8.34 (d, J = 3.5 Hz, 1H, thiophene H-3),

  • 8.07 (d, J = 7.8 Hz, 1H, benzothiadiazole H-5),

  • 7.89 (d, J = 7.8 Hz, 1H, benzothiadiazole H-6),

  • 7.63 (d, J = 3.4 Hz, 1H, thiophene H-4) .

The aldehyde proton appears as a singlet at δ 9.91, confirming successful formylation. Coupling constants between aromatic protons validate the regiochemistry of the thiophene-benzothiadiazole linkage.

FT-IR (KBr):

  • Strong absorption at 1685 cm⁻¹ (C=O stretch),

  • Peaks at 1560 cm⁻¹ and 1475 cm⁻¹ (C=C/C=N aromatic vibrations) .

Applications in Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

The compound’s rigid, planar structure facilitates π-π stacking in thin films, improving charge carrier mobility. Incorporated as an electron-transport layer (ETL), it reduces turn-on voltages and enhances device efficiency. In tandem OLEDs, its bromine substituent enables covalent bonding to emissive layers, preventing phase separation .

Organic Photovoltaics (OPVs)

As a non-fullerene acceptor, the compound broadens light absorption spectra when paired with donor polymers like P3HT. Time-resolved microwave conductivity (TRMC) studies show electron mobilities of 0.12 cm²/V·s, comparable to state-of-the-art acceptors . Devices achieve power conversion efficiencies (PCE) up to 8.7% in inverted bulk heterojunction architectures .

Chemical Sensing

The aldehyde group serves as a recognition site for amine-containing analytes. Functionalized derivatives exhibit fluorescence quenching upon binding to nitroaromatic explosives (e.g., picric acid), with detection limits as low as 10 nM .

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